Green CMFDA

Übersicht

Beschreibung

Green CMFDA, auch bekannt als 5-Chlormethylfluoresceindiacetat, ist ein fluoreszierender, thiolreaktiver, zellgängiger Farbstoff. Es wird in der Zellbiologie häufig zur Verfolgung und Nachverfolgung von Zellen eingesetzt, da es Zellmembranen passieren und über einen längeren Zeitraum Fluoreszenz in Zellen speichern kann. Diese Verbindung ist besonders nützlich für die Langzeitverfolgung von Zellen, Zellbewegungsstudien und Zellviabilitätsassays .

Herstellungsmethoden

This compound wird aus Fluoresceindiacetat durch eine Chlormethylierungsreaktion synthetisiert. Der Syntheseweg beinhaltet die Reaktion von Fluoresceindiacetat mit Chlormethylmethylether in Gegenwart einer Base, wie z. B. Natriumhydrid, um die Chlormethylgruppe einzuführen. Die Reaktionsbedingungen beinhalten typischerweise wasserfreie Lösungsmittel und kontrollierte Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Für die industrielle Produktion wird der Prozess unter sorgfältiger Kontrolle der Reaktionsparameter zur Aufrechterhaltung von Konsistenz und Qualität hochskaliert. Die Verbindung wird dann durch Kristallisations- oder Chromatographietechniken gereinigt und unter trockenen, lichtgeschützten Bedingungen gelagert, um einen Abbau zu verhindern .

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen Arten von chemischen Reaktionen, die hauptsächlich seine Chlormethyl- und Diacetatgruppen betreffen:

Hydrolyse: Beim Eintritt in die Zelle hydrolysieren intrazelluläre Esterasen die Diacetatgruppen und wandeln this compound in 5-Chlormethylfluorescein um, das fluoreszierend ist

Thiolreaktive Konjugation: Die Chlormethylgruppe reagiert mit Thiolen, wie z. B. Glutathion, und bildet eine stabile Thioetherbindung. .

Häufig verwendete Reagenzien in diesen Reaktionen sind Esteraseenzyme und thiolhaltige Verbindungen. Das Hauptprodukt, das gebildet wird, ist der fluoreszierende 5-Chlormethylfluorescein-Thioether-Addukt .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Zellverfolgung und -nachverfolgung: Es wird verwendet, um Zellbewegung, -ort, -proliferation, -migration, -Chemotaxis und -Invasion zu überwachen. .

Zellviabilitätsassays: This compound wird verwendet, um die Zellviabilität und Zytotoxizität zu beurteilen, indem lebende Zellen von toten Zellen anhand der Fluoreszenzerhaltung unterschieden werden

Wundheilungsstudien: Es wird in Wundheilungsassays eingesetzt, um die Zellmigration und -proliferation während des Heilungsprozesses zu verfolgen.

Pathogenverfolgung: This compound kann verwendet werden, um intrazelluläre Krankheitserreger, wie z. B. Bakterien, in infizierten Zellen selektiv zu markieren.

Mehrfarbige Bildgebung: Es kann mit anderen Fluoreszenzfarbstoffen für mehrfarbige Bildgebungsanwendungen kombiniert werden, wodurch die gleichzeitige Verfolgung verschiedener zellulärer Prozesse ermöglicht wird

Wirkmechanismus

This compound übt seine Wirkung durch eine Reihe von intrazellulären Reaktionen aus:

Zellpermeation: Die Verbindung passiert aufgrund ihrer lipophilen Natur frei Zellmembranen

Esterasehydrolyse: Sobald es sich in der Zelle befindet, hydrolysieren Esterasen die Diacetatgruppen und wandeln this compound in das fluoreszierende 5-Chlormethylfluorescein um

Thiolkonjugation: Die Chlormethylgruppe reagiert mit intrazellulären Thiolen, wie z. B. Glutathion, und bildet eine stabile Thioetherbindung. .

Diese Reaktionen führen zur Retention von Fluoreszenz in der Zelle, wodurch eine Langzeitverfolgung und -bildgebung ermöglicht wird .

Vorbereitungsmethoden

Green CMFDA is synthesized from fluorescein diacetate through a chloromethylation reaction. The synthetic route involves the reaction of fluorescein diacetate with chloromethyl methyl ether in the presence of a base, such as sodium hydride, to introduce the chloromethyl group. The reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure high yield and purity .

For industrial production, the process is scaled up with careful control of reaction parameters to maintain consistency and quality. The compound is then purified through crystallization or chromatography techniques and stored under dry, light-protected conditions to prevent degradation .

Analyse Chemischer Reaktionen

Green CMFDA undergoes several types of chemical reactions, primarily involving its chloromethyl and diacetate groups:

Hydrolysis: Upon entering the cell, intracellular esterases hydrolyze the diacetate groups, converting this compound into 5-chloromethylfluorescein, which is fluorescent

Thiol-Reactive Conjugation: The chloromethyl group reacts with thiols, such as glutathione, forming a stable thioether bond. .

Common reagents used in these reactions include esterase enzymes and thiol-containing compounds. The major product formed is the fluorescent 5-chloromethylfluorescein-thioether adduct .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Green CMFDA is characterized by its non-toxic nature and stability at physiological pH. Upon entering the cell, it is hydrolyzed by intracellular esterases to form a cell-impermeant fluorescent product that can be retained within the cell across multiple generations. This property allows researchers to track cellular lineage and behavior over time without the risk of transferring the dye to adjacent cells .

Key Features:

- CAS Number: 136832-63-8

- Molecular Weight: 464.8 Da

- Purity: >95%

- Solubility: Soluble in DMSO

- Fluorescence Duration: Displays fluorescence for at least 72 hours .

Cell Tracking and Migration Studies

This compound is extensively used for tracking cell movement and behavior in various environments. Its ability to stain cells without affecting their proliferation makes it ideal for long-term studies.

Case Study:

In a study involving human mesenchymal stem cells, researchers utilized this compound to assess the impact of labeling on cell morphology and metabolic activity. The results indicated that while the dye did not significantly alter growth factor expression, it did affect cellular morphology, highlighting the importance of pre-experimental evaluations when using fluorescent labels .

Toxicology and Environmental Studies

The compound has been employed in ecotoxicology to assess the effects of pollutants on marine organisms. For instance, researchers have used this compound to evaluate the bioaccumulation in loriciferans from anoxic sediments, demonstrating its utility in understanding ecological impacts of environmental stressors .

Data Table: Bioaccumulation Studies Using this compound

| Organism | Environment | Bioaccumulation Level | Reference |

|---|---|---|---|

| Loriciferans | Anoxic Sediments | High | |

| Foraminifera | Polluted Waters | Moderate |

Viability and Cytotoxicity Assays

This compound serves as a vital stain for assessing cell viability in various experimental setups. Its ability to indicate live cells without compromising their integrity allows for accurate cytotoxicity assessments.

Case Study:

In experiments assessing drilling mud toxicity, researchers utilized this compound to determine the viability of foraminifera exposed to various chemical agents. The findings revealed that while some chemicals induced dormancy, others resulted in significant mortality, showcasing the dye's effectiveness in monitoring cellular responses under stress conditions .

Multigenerational Tracking

The dye's unique properties allow it to be passed down through cellular divisions without transferring to neighboring cells, making it suitable for studying lineage and developmental biology.

Data Table: Multigenerational Tracking with this compound

| Cell Type | Generational Tracking Duration | Observations |

|---|---|---|

| Mesenchymal Stem Cells | Up to 5 generations | Morphological changes noted |

| Epithelial Cells | Up to 4 generations | Cell migration patterns observed |

Wirkmechanismus

Green CMFDA exerts its effects through a series of intracellular reactions:

Cell Permeation: The compound freely passes through cell membranes due to its lipophilic nature

Esterase Hydrolysis: Once inside the cell, esterases hydrolyze the diacetate groups, converting this compound into the fluorescent 5-chloromethylfluorescein

Thiol Conjugation: The chloromethyl group reacts with intracellular thiols, such as glutathione, forming a stable thioether bond. .

These reactions result in the retention of fluorescence within the cell, allowing for long-term tracking and imaging .

Vergleich Mit ähnlichen Verbindungen

Green CMFDA wird mit anderen ähnlichen fluoreszierenden Sonden verglichen:

CytoTrace™ Ultra Green: Dieser neuere Farbstoff ist deutlich heller und photostabiler als this compound, was ihn zu einer robusten Alternative für die Langzeitverfolgung von Zellen macht.

This compound ist einzigartig in seiner Fähigkeit, die Fluoreszenz über einen längeren Zeitraum zu speichern, und in seiner Kompatibilität mit mehrfarbigen Bildgebungsanwendungen .

Biologische Aktivität

Green CMFDA, or CellTracker™ this compound, is a cell-permeable fluorescent probe widely used in biological research for cell tracking and viability studies. This compound has garnered attention due to its unique properties and applications in various fields, including stem cell research, wound healing assays, and metabolic activity assessments.

- Molecular Formula : C25H17ClO7

- Molecular Weight : 464.85 g/mol

- Excitation/Emission Wavelengths : 485 nm / 514 nm

- Solubility : Soluble in DMSO and other solvents for in vitro and in vivo applications .

This compound operates by passing through the cellular membrane and becoming fluorescent upon cleavage by non-specific esterases found within living cells. This reaction generates fluorescein, which can be visualized using fluorescence microscopy. The chloromethyl group of CMFDA reacts with thiol-containing proteins, allowing for long-term labeling of cells .

Applications in Research

- Cell Tracking : this compound is extensively used for tracking live cells over time. It retains fluorescence through multiple cell divisions, making it suitable for longitudinal studies.

- Wound Healing Assays : In studies involving fibroblasts, this compound has been utilized to monitor cell migration and proliferation during wound healing processes. For instance, a study demonstrated its use in observing the reinvasion of cells into a scratched monolayer over 24 hours .

- Stem Cell Research : Research has shown that labeling human mesenchymal stem cells (hBM-MSCs) with this compound can affect their metabolic activity and morphology. This highlights the importance of understanding how labeling can influence experimental outcomes .

Case Study 1: Impact on Mesenchymal Stem Cells

A study investigated the effects of labeling hBM-MSCs with this compound. It was found that while most growth factor expressions remained stable post-labeling, significant alterations in metabolic activity were observed. This suggests that while this compound is effective for tracking, researchers must be cautious about its potential impact on cellular functions .

Case Study 2: Wound Healing Dynamics

In a wound healing assay using human neonatal dermal fibroblasts stained with this compound, researchers noted that the presence of cytochalasin D inhibited actin polymerization, which resulted in impaired wound closure. This study illustrated the utility of this compound in assessing cellular responses to pharmacological agents during tissue repair processes .

Comparative Analysis

The following table summarizes key findings from different studies regarding the biological activity of this compound:

Eigenschaften

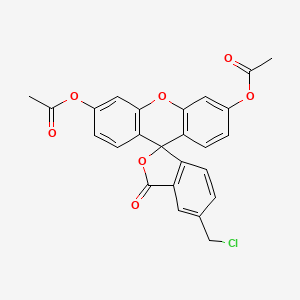

IUPAC Name |

[6'-acetyloxy-5-(chloromethyl)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17ClO7/c1-13(27)30-16-4-7-20-22(10-16)32-23-11-17(31-14(2)28)5-8-21(23)25(20)19-6-3-15(12-26)9-18(19)24(29)33-25/h3-11H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPJDHSYCSQAODE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)CCl)C(=O)O3)C5=C(O2)C=C(C=C5)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17ClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90159970 | |

| Record name | 5-Chloromethylfluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136832-63-8 | |

| Record name | 5-Chloromethylfluorescein diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136832-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloromethylfluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136832638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloromethylfluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-CHLOROMETHYLFLUORESCEIN DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WG6H2YMA2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: CMFDA itself is non-fluorescent. It readily crosses the cell membrane and enters the cytoplasm. [] Once inside, cellular esterases cleave off the acetate groups, transforming CMFDA into 5-chloromethylfluorescein (CMF), a highly fluorescent molecule. [, ] CMF then reacts with intracellular thiols, primarily glutathione, forming a fluorescent adduct. [] This adduct is cell-impermeant, effectively trapping the fluorescence within the cell. [, ]

ANone: CMFDA staining allows researchers to track cells over time, monitor cell division, and study cell migration. [] The stable fluorescent signal, retained through several generations, aids in understanding cell lineage and differentiation. []

ANone: CMFDA has a molecular formula of C25H19ClO7 and a molecular weight of 478.89 g/mol.

ANone: Yes, the excitation and emission maxima for CMF, the fluorescent product of CMFDA, are approximately 492 nm and 516 nm, respectively. []

ANone: Yes, a significant advantage of CMFDA is its compatibility with aldehyde fixatives. [] This allows for long-term sample storage and detailed anatomical studies. []

ANone: CMFDA itself is not catalytically active. Its utility lies in its ability to be converted into a fluorescent probe by intracellular esterases. [, ]

ANone: CMFDA is primarily used for:

- Cell tracking: Monitoring cell migration, division, and differentiation over time. [, , , , ]

- Cell viability assessment: Differentiating between live and dead cells in a population. [, , , , , ]

- Studying cell-cell interactions: Investigating fusion events, phagocytosis, and other cellular interactions. [, , ]

ANone: While specific computational studies focusing solely on CMFDA are limited in the provided research papers, computational tools and resources are crucial for designing and optimizing fluorescent probes like CMFDA. []

ANone: Structural modifications to the CMFDA molecule can alter its cell permeability, fluorescence intensity, and spectral properties. [] For instance, replacing the chloromethyl group can affect its reactivity with thiols and, consequently, its intracellular retention. []

ANone: CMFDA should be handled with standard laboratory safety practices. While generally considered non-toxic at working concentrations, always consult the safety data sheet for specific guidelines. []

ANone: When using CMFDA in animal studies or with human cells, researchers must adhere to all relevant ethical guidelines and regulations.

ANone: The provided research primarily focuses on CMFDA as a tool for in vitro studies. Therefore, detailed information regarding its absorption, distribution, metabolism, and excretion (ADME) in vivo is limited. []

ANone: CMFDA has been successfully used in various in vitro assays, including:

- Cell adhesion and transmigration assays: Assessing the ability of cells to adhere to and migrate through various substrates. []

- Phagocytosis assays: Quantifying the uptake of CMFDA-labeled particles by phagocytic cells. [, ]

- Cell viability assays: Determining the percentage of live and dead cells in a population under different conditions. [, ]

ANone: Yes, CMFDA has been used in a limited number of animal studies. For example, it has been used to track retinal ganglion cell axons in vivo. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.